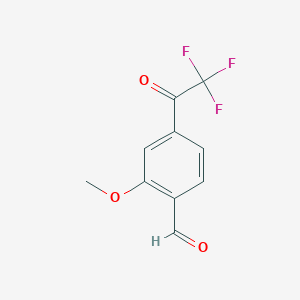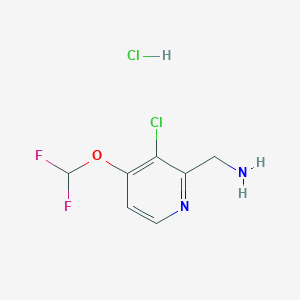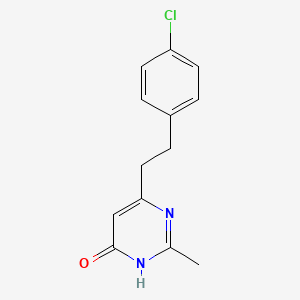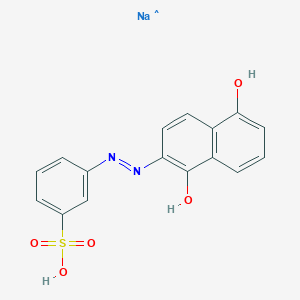![molecular formula C7H10N4S B1487202 2,4,6,7-テトラヒドロチオピラノ[4,3-c]ピラゾール-3-カルボキシミドアミド CAS No. 2098046-99-0](/img/structure/B1487202.png)
2,4,6,7-テトラヒドロチオピラノ[4,3-c]ピラゾール-3-カルボキシミドアミド
説明
“2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide” is a compound that falls under the category of heterocyclic compounds . These compounds contain at least one hetero ring having sulfur atoms as the only ring hetero atoms in which the condensed system contains two hetero rings .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .科学的研究の応用
抗増殖活性
ピラゾール核を持つ化合物は、様々な癌細胞株に対する抗増殖効果について研究されてきました。 例えば、テトラ置換ピラゾロピリジンライブラリーは、癌細胞の増殖を阻害する可能性を示しました .
P-糖タンパク質相互作用
ピラゾール化合物の誘導体は、癌細胞における薬物耐性に関係するP-糖タンパク質に対する効果について調査されてきました。 このタンパク質の活性を調節することにより、化学療法の有効性を高めることができます .
キナーゼに対する阻害活性
ピラゾロ化合物は、細胞内のシグナル伝達経路において重要な役割を果たす酵素である特定のキナーゼを阻害することが判明しています。 これらのキナーゼを阻害することで、腫瘍の増殖を抑制することができます .
化学合成
ピラゾール環は、様々な医薬品や農薬の化学合成において中間体として頻繁に使用されます。 その反応性により、様々な化学物質を生成することができます .
EGFR阻害
いくつかのピラゾール誘導体は、肺腺癌などの特定の癌で過剰発現している上皮成長因子受容体(EGFR)に対する阻害活性を示しています。 EGFRを阻害することで、癌細胞の増殖を防ぐことができます .
作用機序
Target of Action
The primary target of 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) amongst others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).
Mode of Action
2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide acts as a tyrosine kinase inhibitor (TKI) . It binds to the ATP-binding site of EGFR, thereby inhibiting the activation of the intrinsic kinase activity of the receptor. This inhibition prevents the autophosphorylation of tyrosine residues, which is a key step in the initiation of EGFR-driven signaling cascades .
Biochemical Pathways
The inhibition of EGFR by 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide affects multiple downstream pathways, including the PI3K/Akt pathway, the JAK/STAT pathway, and the Ras/Raf/MAPK pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, this compound can disrupt these pathways and inhibit the growth and proliferation of cancer cells .
Result of Action
The result of the action of 2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide is the inhibition of cell proliferation and the induction of cell death . It has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduce the expression levels of proliferating cell nuclear antigen (PCNA) .
特性
IUPAC Name |
1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c8-7(9)6-4-3-12-2-1-5(4)10-11-6/h1-3H2,(H3,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPJVPUFJQSGFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NN=C2C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1487120.png)
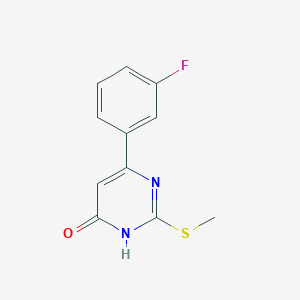
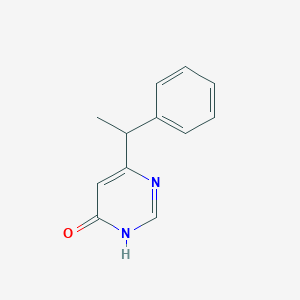
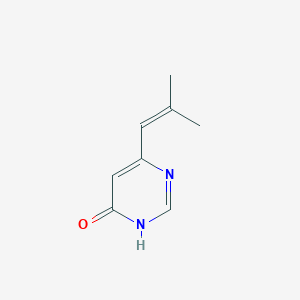
![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopropylpyrimidin-4-ol](/img/structure/B1487130.png)
![3-bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one](/img/structure/B1487132.png)
